Selenious acid

Description

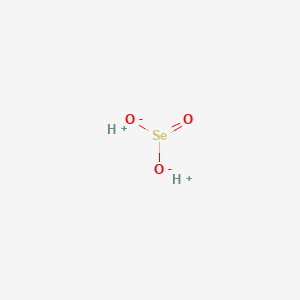

Structure

2D Structure

Properties

IUPAC Name |

selenous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHWIHFGHIESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SeO3, H2O3Se | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | selenous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenious acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenious_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024300 | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenious acid appears as colorless solid, transparent, colorless crystals. Used as a reagent for alkaloids and as an oxidizing agent. Isotope is used in labeling radiopharmaceuticals. (EPA, 1998), Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

soluble, 90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C, Very sol in alcohol; insol in ammonia, 167 g/100 cc water @ 20 °C, Solubility in water, g/100ml at 20 °C: 167 | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.004 at 59 °F (EPA, 1998) - Denser than water; will sink, 3.004 @ 15 °C/4 °C, 3.0 g/cm³ | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 59 °F (EPA, 1998), 2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C, Vapor pressure, Pa at 15 °C: 266 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White hygroscopic crystals., Transparent, colorless, crystals., Hexagonal prisms. | |

CAS No. |

7783-00-8, 14124-67-5 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenious acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenious acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenious acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenious acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6A27P4Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 158 °F (EPA, 1998), 70 °C with decomposition. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Fundamental Chemical Reactivity and Mechanistic Investigations of Selenious Acid

Redox Chemistry and Electron Transfer Pathways

Selenious acid exhibits a rich redox chemistry, capable of acting as both an oxidizing and, less commonly, a reducing agent, depending on the reaction conditions and the nature of the co-reactants. Its selenium center, with an oxidation state of +4, allows for both reduction to lower oxidation states (e.g., elemental selenium, selenide) and oxidation to higher states (e.g., selenic acid).

Mechanisms of this compound as an Oxidizing Agent

As an oxidizing agent, this compound accepts electrons, leading to a decrease in the oxidation state of selenium. While moderately oxidizing in nature, its reactions can be kinetically slow fishersci.ca. A classic example of its oxidizing capability is the reaction with sulfur dioxide (SO₂), where this compound oxidizes SO₂ to sulfuric acid (H₂SO₄) while being reduced to elemental selenium (Se). This reaction is represented as: H₂SeO₃ + 2 SO₂ + H₂O → Se + 2 H₂SO₄ nih.gov. In organic synthesis, this compound is employed for the oxidation of various organic substrates, including the formation of 1,2-dicarbonyl compounds fishersci.ca. In biological contexts, this compound can interact with and oxidize free sulfhydryl (-SH) groups present on cell membranes, converting them into disulfide (S-S) bonds nih.gov.

Mechanisms of this compound Reduction to Elemental Selenium or Selenide (B1212193)

The reduction of this compound can proceed through various pathways, yielding elemental selenium (Se(0)) or selenide (Se(-II)), depending on the reducing agent and environmental conditions.

Reduction to Elemental Selenium (Se(0)) :

Chemical Reduction : Beyond sulfur dioxide, this compound can be reduced to elemental selenium by various chemical agents. For instance, 2-mercaptoethanol (B42355) reduces this compound to elemental selenium in a two-stage process in water. The initial stage involves nucleophilic attack by the thiolate (RS⁻) on the Se(IV) intermediate easychem.org. Sodium dithionite (B78146) (Na₂S₂O₄) also effectively reduces this compound in weakly acidic solutions, leading to the rapid precipitation of red amorphous selenium fishersci.co.uk.

Biological Reduction : In biological systems, microorganisms such as Frankia and Bacillus subtilis are known to detoxify selenite (B80905) (the anionic form of this compound) by reducing it to elemental red selenium nanospheres fishersci.atbibliotekanauki.pl. This biotransformation is an effective detoxification and assimilation process.

Reduction to Selenide (Se(-II)) :

In biological systems, this compound is a crucial source of selenium and undergoes metabolic reduction. It is converted into hydrogen selenide (H₂Se), which then serves as a precursor for the incorporation of selenium into essential selenoproteins nih.govwikipedia.orgnsf.gov. This multi-step reduction process is often facilitated by thiol-containing compounds like glutathione (B108866) (GSH). The selenite ion (SeO₃²⁻) reacts with reduced glutathione to produce both elemental selenium and selenide nsf.gov.

Electrochemical Reduction Mechanisms of this compound

The electrochemical reduction of this compound is a complex process, highly dependent on the electrode material and solution conditions. It typically involves multi-electron transfer pathways leading to the deposition of elemental selenium or the formation of selenide.

The reduction can occur via a four-electron pathway, directly generating elemental selenium (Se(0)) on the electrode surface, or a six-electron pathway, which produces selenide (Se(-II)) that is subsequently converted to Se(0) researchgate.net. On a mercury dropped electrode, the electrochemical reduction of this compound has been observed to proceed via an E-X-E mechanism researchgate.net. Voltammetric studies are often employed to determine the specific potential ranges at which these reduction processes occur wikipedia.orgmdpi.com. For instance, on gold, silver, and copper electrodes, the reduction of this compound is a complex process influenced by the substrate wikipedia.orgmdpi.com.

A key finding in electrochemical deposition is that the four-electron pathway, which results in surface-limited deposition of an insulative amorphous Se(0) layer at temperatures below 70°C, can be made continuous by increasing the solution temperature to 80°C. At this elevated temperature, the deposited Se(0) forms in a conductive crystalline phase, enabling sustained reduction on the electrode surface researchgate.net. Furthermore, deposited selenium can itself be further reduced to hydrogen selenide electrochemically nih.gov.

Kinetics and Reaction Mechanisms in Oxidation Processes

The kinetics and mechanisms of oxidation reactions involving this compound are crucial for understanding its reactivity and optimizing its use in various applications.

The oxidation of organic substrates by this compound often involves intricate mechanistic steps. A well-studied example is the oxidation of narceine (B1202650) by this compound in sulfuric acid medium. In this reaction, the reactive species is identified as protonated this compound nih.govnih.govnih.gov. The mechanism involves the preferential cleavage of the methylenedioxy ring of narceine. This proceeds through the reaction of the protonated this compound with an oxygen atom of the cyclic group, followed by the elimination of water. The resulting oxonium ion is then neutralized by ring opening in a concerted mechanism involving water reacting at the methylene (B1212753) group. This sequence leads to the formation of an organometallic intermediate, a selenite, and a hemiacetal nih.govnih.govnih.gov. The final stage involves the protonation of the selenium-oxygen double bond, which triggers an acidolysis reaction via a synchronous mechanism involving five electron shifts, ultimately yielding selenium (II) hydroxide (B78521), an ortho-quinone, and formaldehyde (B43269) nih.govnih.govnih.gov.

This compound (Se(IV)) reacts with hydrogen peroxide (H₂O₂) to form selenic acid (H₂SeO₄), where selenium is oxidized to its +6 oxidation state nsf.gov. A proposed intermediate in this oxidation is peroxyselenous acid (HOOSeO₂H) nsf.gov. The rate of this oxidation is notably enhanced at lower pH values, where this compound is the predominant selenium species wikipedia.org.

Acid-Base Equilibria and Speciation Dynamics in Aqueous Solutions

This compound is a diprotic weak acid, meaning it can donate two protons in a stepwise manner when dissolved in water. This characteristic leads to distinct speciation forms depending on the pH of the solution, influencing its chemical behavior and interactions.

Dissociation Constants and Proton Release Dynamics

The dissociation of this compound occurs in two stages, each characterized by a specific acid dissociation constant (pKa). The first dissociation involves the release of one proton, forming the hydrogen selenite ion (HSeO₃⁻), while the second dissociation involves the release of the second proton, yielding the selenite ion (SeO₃²⁻).

The pKa values for this compound are well-established:

pKa1: 2.62 lardbucket.orglardbucket.orgcolostate.edulibretexts.org

pKa2: 8.32 lardbucket.orglardbucket.orgcolostate.edulibretexts.org

These values indicate that this compound is a stronger acid in its first dissociation compared to its second. The equilibrium reactions can be represented as follows:

H₂SeO₃ (aq) ⇌ H⁺ (aq) + HSeO₃⁻ (aq) (Ka1) HSeO₃⁻ (aq) ⇌ H⁺ (aq) + SeO₃²⁻ (aq) (Ka2)

The dissociation constants are critical for understanding the proton release dynamics and the predominant form of selenium(IV) in solution at varying pH levels.

Table 1: Dissociation Constants of this compound at 25°C

| Species | Equilibrium Reaction | Ka Value | pKa Value |

| First Dissociation | H₂SeO₃ ⇌ H⁺ + HSeO₃⁻ | 2.4 × 10⁻³ lardbucket.orglardbucket.orglibretexts.org | 2.62 lardbucket.orglardbucket.orgcolostate.edulibretexts.org |

| Second Dissociation | HSeO₃⁻ ⇌ H⁺ + SeO₃²⁻ | 4.8 × 10⁻⁹ lardbucket.orglardbucket.orglibretexts.org | 8.32 lardbucket.orglardbucket.orgcolostate.edulibretexts.org |

Influence of pH on this compound Speciation

The speciation of selenium(IV) in aqueous solutions is highly dependent on pH, transitioning between the undissociated acid and its anionic forms. At different pH ranges, specific forms of this compound dominate the solution:

Acidic pH (e.g., pH < 2.62): In strongly acidic conditions, the neutral, undissociated this compound (H₂SeO₃) is the predominant species researchgate.net.

Moderately Acidic to Near-Neutral pH (e.g., pH 2.62 - 8.32): As the pH increases into this range, the hydrogen selenite anion (HSeO₃⁻) becomes the dominant form. For instance, at pH 5 and 6, HSeO₃⁻ is the primary species researchgate.net.

Basic pH (e.g., pH > 8.32): In alkaline conditions, the fully deprotonated selenite ion (SeO₃²⁻) is the most prevalent species researchgate.net. At pH 7, while HSeO₃⁻ is still dominant, approximately 10% of SeO₃²⁻ is also present researchgate.net.

This pH-dependent speciation is crucial for understanding the environmental mobility, bioavailability, and reactivity of selenium(IV) in various natural and industrial processes.

Table 2: Influence of pH on this compound Speciation

| pH Range | Dominant Species |

| < 2.62 | H₂SeO₃ (this compound) researchgate.net |

| 2.62 - 8.32 | HSeO₃⁻ (Hydrogen Selenite) researchgate.net |

| > 8.32 | SeO₃²⁻ (Selenite Ion) researchgate.net |

Coordination Chemistry and Complex Formation

The selenite ion (SeO₃²⁻), a deprotonated form of this compound, plays a significant role in coordination chemistry due to its ability to act as a ligand and form complexes with various metal ions. This complex formation can profoundly influence the solubility, transport, and reactivity of both selenium and the interacting metal ions.

Formation of Selenite Complexes with Metal Ions

Selenite ions have been observed to form coordination complexes with several metal ions. Research indicates that the selenite ion can coordinate with divalent metal ions such as cadmium(II) (Cd(II)) and lead(II) (Pb(II)), typically forming 1:1 complexes rsc.org. Additionally, the formation of coordination complexes between selenite and zinc ions has been reported rsc.org. The ability of selenite to coordinate with metal ions is a key aspect of its chemical activity, influencing its role in various chemical and biological systems. For example, the selenite ion is known to mediate the toxic effects of heavy metals, including arsenic(III) (As(III)) and mercury(II) (Hg(II)), through complexation or other interactions rsc.org.

Table 3: Metal Ions Reported to Form Selenite Complexes

| Metal Ion | Complexation Observation |

| Cadmium(II) (Cd(II)) | Forms 1:1 coordination complexes with selenite rsc.org. |

| Lead(II) (Pb(II)) | Forms 1:1 coordination complexes with selenite rsc.org. |

| Zinc (Zn(II)) | Forms coordination complexes with selenite rsc.org. |

Advanced Synthetic Methodologies and Material Science Applications Utilizing Selenious Acid As a Precursor

Synthesis of Selenium Nanoparticles (SeNPs) from Selenious Acid Precursors

The synthesis of selenium nanoparticles (SeNPs) frequently employs this compound as a primary selenium source due to its reactivity and the ease with which selenium in the Se(IV) oxidation state can be reduced to elemental selenium (Se⁰). The reduction of selenium compounds, including this compound, is a common and straightforward method for synthesizing SeNPs rsc.orgijert.org.

Chemical Reduction Synthesis Pathways for SeNPs

Chemical reduction is a widely adopted technique for synthesizing SeNPs, involving the dissolution of selenium precursors like this compound in a solvent, followed by the addition of a reducing agent mdpi.com. This process converts selenium ions (Se⁴⁺) into elemental Se⁰, which then nucleates to form SeNPs mdpi.com. This method allows for precise control over reaction parameters such as pH, temperature, and concentration mdpi.com.

Various chemical reducing agents are employed to facilitate the reduction of this compound to SeNPs, each influencing the reaction kinetics and the properties of the resulting nanoparticles.

Ascorbic Acid (Vitamin C) : Ascorbic acid is a commonly used and suitable reductant for the synthesis of SeNPs, particularly for biomedical applications due to its biocompatibility mdpi.comnih.govunideb.huplos.orgnih.govmdpi.com. The reaction of this compound with ascorbic acid in water, often in the presence of stabilizing agents, leads to the formation of stable SeNPs rsc.orgnih.govmdpi.com. For instance, SeNPs with an average size of approximately 24 nm were formed using hyperbranched polysaccharide as a stabilizer rsc.org. Optimal parameters for synthesis with this compound and ascorbic acid have been reported, such as 0.12 mol/L selenic acid and 0.95 mol/L ascorbic acid plos.org.

Hydrazine (B178648) Hydrate (B1144303) : Hydrazine hydrate (N₂H₄·H₂O) is another effective reducing agent. When selenium tetrachloride (SeCl₄) is used as a starting material, it dissolves in water to produce this compound, which can then be reduced by hydrazine hydrate rsc.orgnih.gov. The reduction potential of Se⁴⁺/Se is 0.74 eV, and that of N₂H₄·H₂O/N₂ is -1.16 eV, resulting in a favorable electrode potential of 1.9 eV for the reaction rsc.orgnih.gov. This method has been used to obtain SeNPs ranging from 5–25 nm in size under microwave irradiation rsc.org.

Glucose : Glucose acts as a reducing agent to convert this compound into SeNPs nih.gov. Studies have shown that glucose can effectively reduce this compound, leading to the formation of spherical SeNPs with sizes ranging from 20–80 nm nih.gov.

Sulfur Dioxide (SO₂) : Dilute sulfur dioxide solution can also serve as a mild reducing agent for this compound rsc.orgunideb.hu. This compound, being a strong oxidizing agent, is readily reduced by SO₂ rsc.org. This method, often combined with stabilizers like sodium dodecyl sulfate (B86663) (SDS), can produce SeNPs with particle sizes varying from 30 nm to 200 nm depending on reaction time rsc.orgunideb.hu.

Other reducing agents mentioned include sodium borohydride (B1222165) (NaBH₄), glutathione (B108866), cysteine, sodium metabisulfite, sodium thiosulfate, and titanium(III) chloride ijert.orgmdpi.comnih.govunideb.hunih.govgoogle.com. The choice of reducing agent can influence the morphology of the SeNPs, with different agents leading to rods, spheres, or cubes researchgate.net.

Stabilizing agents play a crucial role in controlling the size, morphology, and preventing the aggregation of SeNPs, thereby ensuring their stability in colloidal solutions rsc.orgnih.govplos.orgmdpi.comrjptonline.orgrsc.org.

Common stabilizing agents include:

Surfactants (e.g., SDS, CTAB) : Sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) are commonly used surfactants rsc.orgnih.gov. SDS, for instance, has been used with this compound and SO₂ to control particle size, yielding particles from 30 nm to 200 nm rsc.org.

Polymers and Polysaccharides (e.g., Polyvinyl Alcohol (PVA), Polyvinylpyrrolidone (PVP), Carboxymethyl Cellulose, Chitosan, Hyperbranched Polysaccharide) : These agents prevent aggregation and can influence the morphology of the nanoparticles rsc.orgnih.govunideb.huplos.orgnih.govmdpi.com.

Hyperbranched polysaccharide has been shown to yield highly stable SeNPs (stable for over a month) with an average size of about 24 nm when used with ascorbic acid and this compound rsc.org.

Polyvinyl alcohol (PVA) has been used as a stabilizing agent in the reduction of sodium selenite (B80905) by ascorbic acid, resulting in SeNPs with an average particle size of 70 nm rsc.org.

Chitosan (CS) is a biocompatible, non-immunogenic, non-toxic, and biodegradable polysaccharide often used as a stabilizer nih.govunideb.hu. Chitosan-modified SeNPs (CS-SeNPs) synthesized from this compound and ascorbic acid have been reported to be around 50 nm in size and spherical nih.gov.

Bovine serum albumin (BSA) and water-soluble polymers are also used to prevent aggregation nih.gov.

Other Stabilizers : Folic acid and neonol (oxyethylated alkylphenol) are additional examples. Neonol, for instance, has been used to stabilize SeNPs, resulting in stable particles with a radius of 15 nm plos.org.

The concentration of the stabilizing agent is a critical parameter, influencing nanoparticle surface properties and stability rjptonline.org. Higher concentrations of selenium precursors generally lead to larger particle sizes and decreased stability, emphasizing the importance of stabilizers in controlling growth and preventing agglomeration rjptonline.org.

Biogenic (Green) Synthesis of SeNPs from this compound

Biogenic synthesis, also known as green synthesis, offers an environmentally friendly, cost-effective, and less toxic alternative to conventional chemical and physical methods for producing SeNPs nih.govrsc.orgfrontiersin.orgencyclopedia.pubmdpi.comscispace.comscienceopen.comtums.ac.ir. This approach leverages the reducing and stabilizing properties of biological systems. This compound, along with other selenium precursors like sodium selenite, is commonly used in these methods encyclopedia.pubmdpi.com.

Plant extracts are rich in bioactive compounds such as polyphenols, flavonoids, carbohydrates, alkaloids, tannins, proteins, and triterpenoids, which act as natural reducing and capping agents for the synthesis of SeNPs from this compound rsc.orgnih.govrsc.orgscispace.comscienceopen.comtums.ac.irbio-integration.org.

Mechanism : The phytochemicals present in plant extracts facilitate the reduction of soluble selenium ions (Se⁴⁺ from this compound) into elemental selenium (Se⁰) nanoparticles rsc.orgscienceopen.combio-integration.org. These biomolecules also act as capping agents, preventing agglomeration and providing functional groups that can impart unique biological properties to the nanoparticles rsc.orgnih.govrsc.orgencyclopedia.pubmdpi.comscienceopen.combio-integration.org.

Process : Typically, a plant extract is prepared and then mixed with a this compound solution. The mixture is stirred at room temperature for a specific period (e.g., 12–72 hours), during which the color change of the solution (often to red, red-orange, or orange) indicates the formation of SeNPs encyclopedia.pubmdpi.comscispace.comscienceopen.combio-integration.org.

Examples : Numerous plant extracts have been successfully employed for SeNP synthesis, including fenugreek extract, Cassia auriculata extract rsc.org, Vitis vinifera fruits (grapes) nih.gov, Diospyros montana bark extract scispace.com, M. emarginata (acerola cherry), A. cepa (onion), and G. amygdalinum (boldo) mdpi.com, Withania somnifera (Ashwagandha) leaves extract, and Zingiber officinale (ginger) extract rsc.org. The presence of compounds like glucose and fructose (B13574) in extracts (e.g., Vitis vinifera) contributes to their reducing capabilities nih.gov.

Microorganisms, including bacteria and fungi, are highly efficient in transforming selenium compounds into SeNPs, offering a sustainable and eco-friendly route for their production mdpi.comfrontiersin.orgencyclopedia.pubmdpi.comscienceopen.comtums.ac.irnih.gov.

Bacterial Synthesis : Many bacterial strains possess the ability to reduce toxic selenium oxyanions (like selenite, which can be derived from this compound) to less toxic elemental selenium, forming SeNPs frontiersin.orgencyclopedia.pubmdpi.comscienceopen.comnih.gov. This biotransformation can occur under both aerobic and anaerobic conditions frontiersin.org.

Mechanism : The intracellular mechanism typically involves the transport of selenium oxyanions into the bacterial cell, their reduction by bacterial enzymes to Se⁰, and subsequent assembly into SeNPs, which can then be released from the cell mdpi.com.

Examples : Bacillus cereus nih.govmdpi.com, Bacillus sp. MSh-1 nih.gov, Bacillus megaterium nih.gov, Streptomyces minutiscleroticus nih.gov, Zooglea ramigera nih.gov, Lactobacillus casei ATCC 393 frontiersin.org, Bacillus mycoides SeITE01, and Stenotrophomonas maltophilia SeITE02 nih.gov are examples of bacteria reported to synthesize SeNPs. The size of bacterially synthesized SeNPs typically ranges from 50–400 nm frontiersin.orgnih.gov.

Fungal Synthesis : Fungi are also effective in synthesizing SeNPs, utilizing either fungal cells or fungal extracts frontiersin.orgencyclopedia.pubmdpi.comscienceopen.com.

Mechanism : Enzymes, polysaccharides, and proteins within fungal extracts or cells act as reducing agents, converting selenium ions into nanoparticles scienceopen.com.

Advantages : Fungi-mediated synthesis is considered eco-friendly, affordable, and capable of high yields scienceopen.com.

Biogenic synthesis methods are advantageous due to their simplicity, low cost, and the production of SeNPs with enhanced biocompatibility and diverse biological properties nih.govrsc.orgfrontiersin.orgencyclopedia.pubmdpi.comscispace.comscienceopen.comtums.ac.ir.

Synthesis of Organoselenium Compounds and Derivatives

Organoselenium compounds, characterized by carbon-to-selenium chemical bonds, are increasingly important in various fields, including synthetic and medicinal chemistry, and material science rsc.orgresearchgate.netscilit.comwikipedia.org. This compound and its derivatives are instrumental in their synthesis. For instance, selenols (R-SeH), the selenium equivalents of alcohols and thiols, are a versatile class of molecules that undergo a broad array of transformations and have significant applications in chemical sciences and biology scilit.comwikipedia.org.

Development of Acid Selenites as Novel Selenium Precursors for Quantum Dots

Acid selenites (R–O–SeOOH), derived from this compound, have emerged as novel and sustainable selenium precursors for the synthesis of quantum dots (QDs), particularly cadmium selenide (B1212193) (CdSe) QDs researchgate.netnih.gov. These precursors can be produced at room temperature through reactions with various alcohols, and their structures have been confirmed using ¹H NMR researchgate.netnih.gov. The use of acid selenites facilitates the generation of high-quality CdSe nanocrystals with narrow size distribution in the zinc-blend structure, exhibiting controlled optical properties researchgate.netnih.gov.

Research indicates that the nature of the Se-precursor influences the nanoparticle surface structure and, consequently, the optical properties of the QDs researchgate.netnih.gov. Acid selenites with smaller alkyl chains generally lead to more controlled QD morphology, while those with larger alkyl chains can result in slightly higher quantum yields researchgate.netnih.gov. This approach offers a more sustainable alternative to current selenium precursors due to its chemical stability, cost-effectiveness, and the use of less toxic reactants researchgate.netnih.gov.

Synthesis of this compound Salts (e.g., Ammonium (B1175870) Selenite, Sodium Selenite) for Research Applications

This compound is a direct precursor for the synthesis of various selenite salts, such as sodium selenite (Na₂SeO₃) and ammonium selenite ((NH₄)₂SeO₃) google.commdpi.comijert.orggoogle.com. These salts are widely utilized in research, particularly as selenium sources for the preparation of selenium nanoparticles (SeNPs) and other selenium-containing materials google.commdpi.comijert.orgnih.gov.

For example, sodium selenite is a commonly employed precursor in the chemical reduction method for synthesizing SeNPs mdpi.comijert.orgnih.govrsc.org. In this process, sodium selenite is dissolved in a solvent and then reduced to elemental selenium (Se⁰) by various reducing agents, such as sodium borohydride (NaBH₄) or ascorbic acid mdpi.comijert.orgnih.govrsc.org. This method allows for precise control over reaction parameters like pH, temperature, and concentration, making it suitable for both small-scale research and larger industrial production mdpi.com.

The synthesis of selenium nanoparticles using sodium selenite as a precursor and titanium(III) chloride as a reducing agent in an acidic medium at room temperature has been reported to yield selenium nanoparticles in a size range of 40-90 nm ijert.orgresearchgate.net. These nanoparticles exhibit properties such as high photoconductivity and catalytic activity, making them suitable for various applications ijert.org.

Table 1: Examples of this compound Salts and Their Applications

| Compound Name | Chemical Formula | Common Research Application |

| Sodium Selenite | Na₂SeO₃ | Precursor for Selenium Nanoparticles (SeNPs) |

| Ammonium Selenite | (NH₄)₂SeO₃ | Selenium source in material synthesis |

This compound in Advanced Material Fabrication Research

This compound plays a crucial role in the research and development of advanced materials, particularly in the synthesis of semiconductors, photovoltaic materials, and quantum dots.

Precursor Roles in Semiconductor and Photovoltaic Material Synthesis

This compound is a key raw material in the electronics industry for semiconductor manufacturing and photovoltaic cells pmarketresearch.com. It serves as a selenium source for synthesizing various metal selenides, which are important semiconductor materials google.com. For instance, this compound or soluble selenites can be used to synthesize selenides of metals like zinc, cadmium, lead, manganese, cobalt, nickel, copper, silver, antimony, or bismuth in aqueous solutions google.com. This liquid-phase reaction method offers advantages such as lower reaction temperatures, simpler equipment, and cost-effective raw materials, overcoming challenges associated with high temperatures and toxic materials in conventional synthesis methods google.com.

In photovoltaic applications, this compound is indirectly involved through the use of selenium-based compounds. For example, selenium telluride (SeTe) is used in phase-change memory devices, and investments in renewable energy are increasing the demand for selenium-based thin-film solar cells pmarketresearch.com. Copper indium gallium selenide (CIGS) is another multi-component compound semiconductor material used in thin-film photovoltaics, with efficiencies reaching up to 25% for cells ajol.info. While specific direct pathways from this compound to CIGS are not detailed in the provided information, its role as a fundamental selenium precursor is implied in the broader context of selenium-containing semiconductor materials.

Application in Quantum Dot Synthesis and Property Modulation

This compound and its derivatives are directly employed in the synthesis of various types of quantum dots (QDs), particularly elemental selenium quantum dots (SeQDs) and cadmium selenide (CdSe) QDs researchgate.netnih.govgoogle.comacs.orgfrontiersin.org. The ability to control the size, composition, and architecture of QDs is critical for modulating their optoelectronic properties nih.gov.

In the synthesis of CdSe QDs, acid selenites (derived from this compound) are used as novel selenium precursors, enabling the production of high-quality nanocrystals with controlled optical properties and narrow size distribution researchgate.netnih.gov. Different alkyl chain lengths in acid selenites can influence the morphology and quantum yield of the resulting QDs researchgate.netnih.gov.

Furthermore, this compound (H₂SeO₃) can serve as a raw material for the solvothermal-assisted sol-gel synthesis of elemental selenium quantum dots (SeQDs) acs.org. This method allows for the creation of fluorescent SeQDs with specific properties. The optical properties of semiconductor QDs, including absorption and emission, are influenced by their dimensions, a phenomenon known as the quantum size effect nih.govuea.ac.uk. This effect occurs when the semiconductor's size is smaller than the exciton (B1674681) Bohr radius, typically below 10 nm, leading to a quantized bandgap and altered optical characteristics nih.govuea.ac.uk. Research efforts are focused on developing simple methods to synthesize different Se QD allotropes and understanding their growth mechanisms and microstructures to control their physical properties acs.org.

Table 2: Quantum Dot Synthesis Parameters and Properties

| Quantum Dot Type | Selenium Precursor | Synthesis Method | Key Property/Finding | Citation |

| CdSe QDs | Acid Selenites (R–O–SeOOH) | Room temperature reaction with alcohols | High-quality nanocrystals, narrow size distribution, controlled optical properties | researchgate.netnih.gov |

| Elemental SeQDs | This compound (H₂SeO₃) | Solvothermal-assisted sol-gel | Fluorescent SeQDs, average size 3–8 nm, trigonal crystal structure | acs.orgacs.org |

| CdSe QDs | Sodium Selenite (Na₂SeO₃) | One-pot aqueous method | Fluorescent nanoparticles, controllable size (1.6-2.9 nm), cubic zinc blende structure | researchgate.net |

Biochemical and Molecular Mechanisms of Selenious Acid in Biological Systems Research

Metabolic Pathways and Biotransformation of Selenious Acid

This compound (H₂SeO₃), once in a biological system, is rapidly converted into various metabolites through a series of reduction and enzymatic reactions. The central pathway involves its transformation into the key intermediate, hydrogen selenide (B1212193), which serves as the precursor for the synthesis of the 21st proteinogenic amino acid, selenocysteine (B57510), and its subsequent incorporation into vital selenoproteins.

Reduction to Hydrogen Selenide (H₂Se)

The initial and crucial step in the metabolism of this compound (as the selenite (B80905) ion, SeO₃²⁻, at physiological pH) is its reduction to hydrogen selenide (H₂Se). nih.gov This multi-electron reduction from the Se(IV) oxidation state to Se(-II) is primarily facilitated by intracellular thiol-containing compounds, most notably glutathione (B108866) (GSH). nih.govpatsnap.com

The reaction proceeds through several intermediate steps:

Selenite first reacts with GSH to form selenodiglutathione (B1680944) (GS-Se-SG). nih.govnih.gov

In the presence of excess GSH, GS-Se-SG is further reduced to glutathioselenol (GSSeH). nih.gov

GSSeH can then be reduced by another molecule of GSH to yield hydrogen selenide (H₂Se). nih.gov

Alternatively, this reduction can be carried out enzymatically by the thioredoxin and glutaredoxin systems. nih.govmdpi.com Specifically, enzymes like thioredoxin reductase can directly reduce selenite to hydrogen selenide. nih.gov H₂Se is a highly reactive and toxic compound, and its intracellular concentration is tightly regulated. nih.govuoregon.edu At physiological pH, it exists predominantly as the hydroselenide anion (HSe⁻). nih.govrsc.org

Key Molecules in the Reduction of Selenite to Hydrogen Selenide

| Molecule | Role in the Pathway | Reference |

|---|---|---|

| Selenite (SeO₃²⁻) | The initial form of this compound in biological systems. | nih.gov |

| Glutathione (GSH) | A major intracellular thiol that acts as a reducing agent. | nih.govpatsnap.com |

| Selenodiglutathione (GS-Se-SG) | An intermediate formed from the reaction of selenite and GSH. | nih.govnih.gov |

| Hydrogen Selenide (H₂Se) | The final reduced product, serving as the selenium source for selenoprotein synthesis. | nih.govnih.gov |

| Thioredoxin Reductase | An enzyme that can directly reduce selenite. | nih.gov |

Conversion to Selenophosphate

Hydrogen selenide is the direct selenium donor for the synthesis of selenophosphate (SePO₃³⁻), the activated form of selenium required for selenocysteine biosynthesis. nih.govnih.gov This reaction is an ATP-dependent process catalyzed by the enzyme selenophosphate synthetase (SPS). nih.govnih.gov In humans, the enzyme responsible for this conversion is Selenophosphate Synthetase 2 (SPS2). nih.govplos.org The interaction between the enzyme that produces H₂Se (selenocysteine lyase) and SPS is believed to be crucial to safely channel the toxic H₂Se intermediate.

Incorporation into Selenoproteins via Selenocysteine Biosynthesis

The selenium from selenophosphate is ultimately incorporated into proteins as the amino acid selenocysteine (Sec). nih.gov Unlike the other 20 common amino acids, Sec is not synthesized as a free amino acid and then attached to its transfer RNA (tRNA). Instead, its synthesis occurs directly on its specific tRNA, designated as tRNA[Ser]Sec. plos.orgwikipedia.org This unique tRNA is first charged with serine, which then provides the carbon backbone for the synthesis of selenocysteine. plos.org The genetic code for Sec is the UGA codon, which typically functions as a stop codon. nih.govnih.gov A specific stem-loop structure in the mRNA, known as a selenocysteine insertion sequence (SECIS) element, is required to recode the UGA codon to signify the insertion of selenocysteine. wikipedia.orgnih.gov

The synthesis of selenocysteyl-tRNA[Ser]Sec in eukaryotes and archaea is a multi-step enzymatic process: nih.govjst.go.jp

Serylation: The tRNA[Ser]Sec is first aminoacylated with L-serine by the enzyme seryl-tRNA synthetase (SerRS), forming seryl-tRNA[Ser]Sec. nih.govplos.org

Phosphorylation: The seryl moiety is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK), yielding O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec). nih.govplos.org This phosphorylation step is a key difference from the bacterial pathway, where the seryl group is directly converted to a selenocysteyl group. jst.go.jp

Selenation: Finally, the enzyme selenocysteine synthase (SecS) catalyzes the substitution of the phosphate (B84403) group with selenium, using selenophosphate as the selenium donor. nih.govplos.org This reaction produces the final product, selenocysteyl-tRNA[Ser]Sec (Sec-tRNA[Ser]Sec). plos.org SecS is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme. nih.govresearchgate.net

Enzymatic Steps in Eukaryotic Selenocysteine Biosynthesis on tRNA

| Step | Enzyme | Substrate | Product | Reference |

|---|---|---|---|---|

| 1. Serylation | Seryl-tRNA Synthetase (SerRS) | tRNA[Ser]Sec + L-Serine | Seryl-tRNA[Ser]Sec | nih.govplos.org |

| 2. Phosphorylation | O-phosphoseryl-tRNA[Ser]Sec Kinase (PSTK) | Seryl-tRNA[Ser]Sec | O-phosphoseryl-tRNA[Ser]Sec | nih.govplos.org |

| 3. Selenation | Selenocysteine Synthase (SecS) | O-phosphoseryl-tRNA[Ser]Sec + Selenophosphate | Selenocysteyl-tRNA[Ser]Sec | nih.govplos.org |

Once synthesized, the Sec-tRNA[Ser]Sec is delivered to the ribosome by a specialized translational elongation factor, known as SelB in bacteria or eEFSec in eukaryotes. wikipedia.org This factor specifically recognizes the Sec-tRNA[Ser]Sec and interacts with the SECIS element on the mRNA, ensuring that selenocysteine is incorporated at the correct UGA codon during protein translation. wikipedia.orgyoutube.com

This complex and highly regulated pathway is essential for the synthesis of all selenoproteins. nih.gov A prominent example is the family of Glutathione Peroxidases (GPx). patsnap.compatsnap.com GPx enzymes are critical antioxidants that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage. patsnap.commdpi.com The catalytic activity of GPx is dependent on the selenocysteine residue located at its active site. nih.govmdpi.com The selenol group (-SeH) of the Sec residue is oxidized to selenenic acid (-SeOH) during the reduction of peroxides, and then regenerated through a cycle involving glutathione (GSH). mdpi.comacs.org The synthesis of functional GPx, therefore, is entirely dependent on the successful biotransformation of this compound into selenocysteine and its precise incorporation into the growing polypeptide chain. mdpi.com

Cellular and Subcellular Interactions of this compound

Upon entering a cell, this compound (as selenite) does not remain inert. Its primary and most immediate interaction is with low-molecular-weight sulfhydryl (-SH) compounds. nih.gov The most abundant of these in most cells is glutathione (GSH). nih.govnih.gov The reaction between selenite and GSH is rapid and non-enzymatic, leading to a swift decrease in the intracellular pool of reduced glutathione. nih.govnih.gov

Studies using isolated intestinal epithelial cells have shown that exposure to selenite causes a rapid depletion of intracellular GSH as it is oxidized during the reduction of selenite to form intermediates like selenodiglutathione. nih.gov This initial interaction is the gateway to all subsequent metabolic pathways, as it begins the process of reducing Se(IV) to the Se(-II) state of hydrogen selenide. nih.gov In cells depleted of glutathione, selenite has been shown to react with other sulfhydryl-containing molecules, such as free cysteine, forming compounds like selenodicysteine. nih.gov

The transport of selenite into cells is thought to occur via Na⁺-independent passive transport mechanisms. nih.gov The interaction with GSH within the cell effectively traps the selenium, as the charged glutathione adducts are less likely to diffuse back across the cell membrane. This initial cellular interaction underscores the central role of the intracellular thiol redox state, particularly the GSH/GSSG ratio, in modulating the biotransformation of this compound.

Membrane Transport Mechanisms and Cellular Uptake

The cellular uptake of this compound, which exists predominantly as selenite (SeO₃²⁻) at physiological pH, is a complex process mediated by various transport systems. Unlike passive diffusion, the transport of selenite across the plasma membrane is facilitated by protein channels. Research in rainbow trout hepatocytes and enterocytes indicates that selenite uptake is sensitive to the anion transport blocker 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS), suggesting the involvement of anion exchange proteins. nih.gov The transport does not appear to be directly energy-dependent, as it is not reliant on ATP. nih.gov

Interestingly, the presence of thiols, such as glutathione, can significantly enhance the uptake of selenite. nih.gov This suggests that selenite may react with thiols extracellularly to form derivatives that are more readily transported into the cell. The cellular uptake of selenite also shows competitive interaction with structurally similar compounds like sulfite (B76179), further supporting the role of anion transporters. nih.gov The pH of the extracellular environment also influences transport; in the absence of thiols, selenite transport decreases with increasing pH, while in the presence of glutathione, the uptake increases with higher pH. nih.gov These findings point towards the existence of multiple anion transport systems responsible for the cellular import of selenite in fish. nih.gov

| Factor Influencing Selenite Uptake | Observation in Trout Hepatocytes and Enterocytes | Implication |

| Anion Transport Blockers (DIDS) | Uptake is sensitive to DIDS. nih.gov | Involvement of anion transport proteins. |

| Energy Dependence | Cellular accumulation is energy-independent. nih.gov | Does not directly require ATP for transport. |

| Presence of Thiols (e.g., Glutathione) | Uptake is several-fold higher than selenite alone. nih.gov | Formation of more readily transportable thiol derivatives. |

| Competitive Substrates (e.g., Sulfite) | Pronounced competitive interaction. nih.gov | Shared transport mechanism with structurally similar anions. |

| Extracellular pH | Transport decreases with increasing pH (selenite alone); increases with increasing pH (in the presence of glutathione). nih.gov | Complex regulation of transport mechanisms. |

Intracellular Speciation and Storage of Selenium Metabolites

Once inside the cell, inorganic selenium from this compound undergoes a series of metabolic transformations. The initial step involves the reduction of selenite (Se⁴⁺) to selenide (Se²⁻). drugbank.com This reduction process is often facilitated by thiol-containing molecules like glutathione. patsnap.com The resulting hydrogen selenide (H₂Se) is a key intermediate that serves as the precursor for the synthesis of biologically active selenium compounds. drugbank.commdpi.com

A primary fate of hydrogen selenide is its incorporation into the amino acid selenocysteine, which is then integrated into a variety of selenoproteins. patsnap.comnih.gov This process is crucial for the biological function of selenium. Selenium can also be incorporated into selenomethionine (B1662878), another selenoamino acid. mdpi.com

The body stores selenium in various organs and tissues, with the highest concentrations typically found in the liver, muscles, and kidneys. mdpi.com Selenoprotein P is a major plasma selenoprotein that plays a significant role in the transport and homeostasis of selenium throughout the body, constituting a substantial portion of the plasma's selenium reserves. nih.gov Selenium that is not utilized for selenoprotein synthesis or stored can be methylated to form excretory metabolites such as trimethylselenonium (B1202040) ions. nih.gov

| Selenium Metabolite | Role in Intracellular Speciation | Primary Storage/Transport Form |

| Selenide (H₂Se) | Key intermediate in selenium metabolism. drugbank.commdpi.com | Not a storage form. |

| Selenocysteine | Incorporated into functional selenoproteins. patsnap.comnih.gov | Component of selenoproteins in various tissues. |

| Selenomethionine | Can be incorporated into proteins. mdpi.com | Stored in tissue proteins. |

| Selenoprotein P | Transport and homeostasis of selenium. nih.gov | Major selenium-containing protein in plasma. nih.gov |

| Trimethylselenonium ion | Excretory product. nih.gov | Excreted in urine. nih.gov |

Mechanisms of Biological Activity

Redox Homeostasis Regulation and Antioxidant Defense Mechanisms (indirectly via selenoproteins)

This compound itself is not a direct antioxidant; its crucial role in antioxidant defense is mediated through its incorporation into selenoproteins. mdpi.commdpi.com These specialized proteins contain the amino acid selenocysteine at their active site, which is essential for their catalytic function in maintaining cellular redox balance. nih.gov

The glutathione peroxidase (GPx) family of enzymes is a primary example of antioxidant selenoproteins. patsnap.comoup.com GPxs catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage. patsnap.comnih.gov Thioredoxin reductases (TrxRs) are another class of vital selenoenzymes that contribute to antioxidant defense. nih.gov They maintain the reduced state of thioredoxin, which is a key component of the thioredoxin system involved in various redox-dependent cellular processes. nih.gov

By being an essential component of these and other selenoproteins, selenium indirectly regulates redox homeostasis and protects cellular components like lipids, proteins, and DNA from the damaging effects of reactive oxygen species (ROS). mdpi.commdpi.comnih.gov

| Selenoprotein Family | Primary Function in Antioxidant Defense | Key Substrates |

| Glutathione Peroxidases (GPxs) | Catalyze the reduction of peroxides. patsnap.comnih.gov | Hydrogen peroxide, lipid hydroperoxides. nih.gov |

| Thioredoxin Reductases (TrxRs) | Reduce oxidized thioredoxin. nih.gov | Thioredoxin, lipid hydroperoxides, hydrogen peroxide. nih.gov |

| Selenoprotein P (SelP) | Extracellular antioxidant, eliminates peroxynitrite. nih.gov | Peroxynitrite. nih.gov |

Pro-oxidant Mechanisms and Induction of Oxidative Stress

In contrast to its indirect antioxidant role at nutritional levels, higher concentrations of this compound can exhibit pro-oxidant effects, leading to the induction of oxidative stress. u-szeged.huresearchgate.net This paradoxical behavior is a key aspect of its biological activity.

The pro-oxidant activity of selenite stems from its reaction with intracellular thiols, most notably glutathione (GSH). u-szeged.hu This reaction can generate selenotrisulfides, which can then further react with other thiols in a redox cycling process. u-szeged.hu This cycling leads to the production of superoxide (B77818) anions (O₂⁻). u-szeged.hunih.gov The superoxide anion is a primary ROS that can be subsequently converted to other reactive species, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals. nih.govaacrjournals.org This generation of ROS can overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress. u-szeged.huresearchgate.net Studies have shown that selenite can induce ROS generation in various cell types, a mechanism that is thought to contribute to its cytotoxic effects, particularly in cancer cells. aacrjournals.orgnih.gov

The reaction of selenite with thiols not only generates ROS but can also directly damage critical cellular components. This compound can directly oxidize the sulfhydryl groups (-SH) of cysteine residues within proteins. nih.govmacsenlab.com This can lead to the formation of selenylsulfide (S-Se) or selenotrisulfide (S-Se-S) bonds, or catalyze the formation of disulfide bonds (S-S) within or between proteins. u-szeged.hu

DNA Damage and Genotoxicity Mechanisms

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, potentially leading to mutations and cancer. wikipedia.orgjuniperpublishers.com this compound and its conjugate base, selenite, have demonstrated genotoxic capabilities, primarily through the induction of oxidative stress. nih.gov The mechanism involves the generation of reactive oxygen species (ROS), such as superoxide anions, during the intracellular metabolism of selenite. nih.gov These highly reactive molecules can interact with and damage cellular components, including DNA. nih.govencyclopedia.pub

The resulting DNA damage can manifest as single- and double-strand breaks, alkali-labile sites, and chromosomal aberrations. wikipedia.orgnih.govencyclopedia.pub Studies have shown that this compound can increase the frequency of micronuclei in cultured cells, which is an indicator of chromosomal damage and genotoxicity. nih.gov The genotoxic effects of selenium compounds are highly dependent on the concentration and the specific cellular conditions. encyclopedia.pubnih.gov At higher concentrations, the reaction of selenite with intracellular thiols like glutathione is amplified, leading to excessive ROS production that overwhelms the cell's antioxidant defenses, resulting in significant DNA damage. encyclopedia.pubnih.gov This damage can activate cellular signaling pathways, such as the p53 tumor suppressor pathway, which can halt the cell cycle and, if the damage is irreparable, trigger programmed cell death (apoptosis). encyclopedia.pubnih.gov

| Cell Line | Selenium Compound | Observed Genotoxic Effect | Reference |

| TK6 lymphoblastoid cells | This compound | Increased frequency of micronuclei | nih.gov |

| Human leukemia cells | Selenite | DNA single-strand breaks | nih.gov |

| Human hepatoma HepG2 cells | Selenite | Oxidative-mediated DNA damage | mdpi.com |

Disruption of Protein Homeostasis and Selenoamino Acid Misincorporation

The cellular metabolism of this compound can lead to the synthesis of selenoamino acids, such as selenocysteine (SeCys) and selenomethionine (SeMet). semanticscholar.orgcurresweb.com These are the selenium analogues of the sulfur-containing amino acids cysteine and methionine. Due to their structural similarity, selenoamino acids can be mistakenly utilized by the cell's protein synthesis machinery. nih.gov This results in the non-specific misincorporation of SeCys and SeMet into polypeptide chains in place of their sulfur counterparts. semanticscholar.orgcurresweb.comnih.gov

This substitution can severely disrupt protein homeostasis (proteostasis). The subtle differences in size, bond length, and redox potential between selenium and sulfur can alter the three-dimensional structure, stability, and function of proteins. curresweb.commdpi.com The misincorporation can lead to improper protein folding, loss of enzymatic activity, and the formation of non-functional proteins. semanticscholar.orgcurresweb.com Research in Saccharomyces cerevisiae has shown that exposure to selenomethionine induces a proteotoxic stress characterized by the accumulation of protein aggregates. nih.gov This aggregation is a direct consequence of the metabolization of selenomethionine to selenocysteine and its subsequent misincorporation into newly synthesized proteins, which compromises their structural integrity. nih.gov This disruption of protein structure and function is a key mechanism contributing to the cytotoxicity observed at high concentrations of selenium. curresweb.comnih.gov

Interactions with Key Biological Thiols (e.g., Glutathione, Cysteine)

A central aspect of the intracellular biochemistry of this compound is its rapid reaction with biological thiols, which are molecules containing a sulfhydryl (-SH) group. nih.govnih.gov Glutathione (GSH), a tripeptide that is the most abundant non-protein thiol in cells, and the amino acid cysteine are primary reactants. nih.govmdpi.com

The reaction between selenite (the ionized form of this compound) and glutathione is a pivotal step in its metabolism. Selenite reacts with GSH to form an intermediate, selenodiglutathione (GS-Se-SG). nih.gov This compound is then enzymatically reduced in a stepwise manner, a process that consumes more GSH and ultimately yields hydrogen selenide (H₂Se). nih.gov This metabolic cascade has two major consequences:

Generation of Reactive Oxygen Species (ROS) : The reaction of selenite with GSH and subsequent metabolic steps can generate ROS, including superoxide radicals (O₂⁻). nih.govencyclopedia.pub

Cysteine also reacts with selenite and has been shown to influence its absorption and metabolic processing. nih.gov The interaction of this compound with these key thiols is a double-edged sword; it is essential for the formation of biologically active selenoproteins but also initiates the cascade of events, including GSH depletion and ROS generation, that underlies its pro-oxidant and cytotoxic effects. nih.govnih.gov

| Thiol | Product of Reaction with Selenite | Biological Consequence | Reference |

| Glutathione (GSH) | Selenodiglutathione (GS-Se-SG), Hydrogen Selenide (H₂Se) | GSH depletion, ROS generation, Oxidative stress | nih.govencyclopedia.pub |

| Cysteine (Cys) | Selenotrisulfide (Cys-S-Se-S-Cys) and other products | Stimulation of selenite absorption and metabolism | nih.govnih.gov |

Mechanisms of this compound-Mediated Anticancer Effects

The anticancer properties of this compound are largely attributed to its ability to selectively induce high levels of oxidative stress in cancer cells, leading to their demise. nih.govmdpi.com Several interconnected mechanisms contribute to this effect:

Induction of Apoptosis via Oxidative Stress : The primary mechanism is the generation of substantial amounts of ROS through its reaction with intracellular thiols. nih.govnih.gov Cancer cells often have a higher metabolic rate and are already under a greater basal level of oxidative stress than normal cells, making them more vulnerable to further ROS insults. The resulting oxidative damage to DNA, lipids, and proteins triggers apoptosis (programmed cell death). nih.govmdpi.com This apoptotic signaling is often mediated by the activation of the p53 tumor suppressor protein and involves both caspase-dependent and -independent pathways. encyclopedia.pubnih.gov

Cell Cycle Arrest : this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently in the S or G2/M phases. nih.gov This prevents the cells from replicating their DNA and dividing.

Anti-Angiogenesis : Tumor growth and metastasis are dependent on angiogenesis, the formation of new blood vessels. Selenium compounds have been found to inhibit this process. e-emj.org They can suppress the expression and activity of key pro-angiogenic factors such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), thereby starving the tumor of its required blood supply. nih.gove-emj.org

Glutathione Depletion : By consuming glutathione, this compound weakens the antioxidant defenses of cancer cells, rendering them more susceptible to the lethal effects of ROS. encyclopedia.pub

Selenium Metabolism and its Influence on Plant Biochemistry

Plants absorb selenium from the soil, primarily in the inorganic forms of selenate (B1209512) (SeO₄²⁻) and selenite (HSeO₃⁻/SeO₃²⁻). semanticscholar.orgcurresweb.com Selenite is generally taken up through phosphate transporters. curresweb.com Once inside the plant cells, selenium enters a metabolic pathway where it is assimilated into organic forms. semanticscholar.orgresearchgate.net This assimilation process is intrinsically linked to the plant's sulfur metabolism due to the chemical similarities between the two elements. curresweb.comresearchgate.net

The metabolic pathway involves the reduction of selenite to selenide (Se²⁻). This selenide is then incorporated into an amino acid framework, specifically O-acetylserine, by the enzyme cysteine synthase to form the selenoamino acid selenocysteine (SeCys). researchgate.net SeCys serves as a gateway for the synthesis of other organic selenium compounds, including selenomethionine (SeMet). curresweb.com While high concentrations of selenium are toxic to most plants, primarily due to the misincorporation of selenoamino acids into proteins, low concentrations can confer benefits. curresweb.commdpi.com These benefits include enhanced growth and an increased capacity to withstand environmental stresses, partly by boosting the plant's antioxidant systems. mdpi.comdoaj.orgnih.gov

Analogies with Sulfur Metabolic Pathways in Plants

The metabolism of selenium in plants is a classic example of metabolic crossover, owing to the profound chemical similarity between selenium and sulfur, both of which are chalcogens (Group 16 elements). mdpi.commdpi.com This similarity allows selenium to enter and be processed by the plant's native sulfur assimilation pathway. researchgate.netmdpi.comnih.gov

The key analogies are as follows:

Uptake : Selenate is taken up by the same high-affinity sulfate (B86663) transporters that are responsible for sulfur acquisition in the roots. This leads to competitive inhibition, where high levels of sulfate in the soil can reduce the uptake of selenate, and vice versa. nih.govnih.govresearchgate.net

Activation and Reduction : Inside the cell, both selenate and sulfate are activated by the enzyme ATP sulfurylase to form adenosine (B11128) 5'-phosphoselenate (APSe) and adenosine 5'-phosphosulfate (APS), respectively. researchgate.net These activated forms are then reduced to selenite and sulfite, and subsequently to selenide and sulfide (B99878). researchgate.net